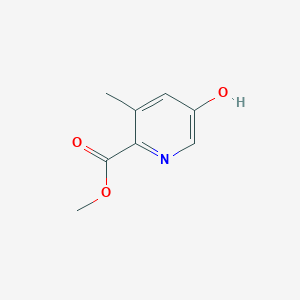

Methyl 5-hydroxy-3-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTXLDWNFBIHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-3-methylpicolinate, bearing the CAS number 1211516-96-6 , is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2][3] Its molecular structure, which incorporates a hydroxypyridine core, a methyl ester, and an additional methyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation. The strategic placement of hydroxyl and methyl groups on this scaffold can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of a proposed synthetic route for this compound, its analytical characterization, and a discussion of its potential applications in drug discovery, drawing upon established principles and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1211516-96-6 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

| Storage | Sealed in a dry environment at 2-8°C is recommended | [1] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of 5-Amino-3-methylpyridine (B) from 3-Methyl-5-nitropyridine (A)

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add 3-Methyl-5-nitropyridine portion-wise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate.

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-3-methylpyridine.

Step 2: Synthesis of 5-Hydroxy-3-methylpyridine (C) from 5-Amino-3-methylpyridine (B)

-

Dissolve 5-Amino-3-methylpyridine in aqueous sulfuric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After the addition is complete, continue boiling for a specified time to ensure complete hydrolysis.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic extracts, filter, and evaporate the solvent to obtain 5-Hydroxy-3-methylpyridine.

Step 3: Synthesis of 5-Hydroxy-3-methylpicolinic acid (D) from 5-Hydroxy-3-methylpyridine (C)

-

This step can be approached via a Kolbe-Schmitt type reaction, though conditions would need optimization for this specific substrate.

-

Under an inert atmosphere, prepare the sodium salt of 5-Hydroxy-3-methylpyridine by treating it with a strong base like sodium hydroxide.

-

Heat the dry sodium salt under pressure in a carbon dioxide atmosphere.

-

After the reaction, dissolve the mixture in water and acidify with a mineral acid to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to yield 5-Hydroxy-3-methylpicolinic acid.

Step 4: Synthesis of this compound (E) from 5-Hydroxy-3-methylpicolinic acid (D)

-

Suspend 5-Hydroxy-3-methylpicolinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the esterification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

An alternative to the Fischer esterification, particularly for acid-sensitive substrates, is the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Analytical Characterization

A comprehensive analytical approach is crucial for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (expect two singlets or narrow doublets).- A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methyl group on the pyridine ring.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~165-170 ppm).- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl ester carbon (~52 ppm).- A signal for the methyl group carbon on the ring. |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the hydroxyl group (~3200-3500 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1730 cm⁻¹).- C-O stretching bands for the ester.- Aromatic C-H and C=C/C=N stretching bands.[5] |

| Mass Spectrometry (MS) | - A molecular ion peak ([M]⁺) corresponding to the molecular weight of 167.16.- Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound.

Experimental Protocol (Reversed-Phase HPLC): [1]

-

Column: A C18 reversed-phase column is a common choice.[1]

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.[6]

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260-280 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

Potential Applications in Drug Development & Mechanistic Insights

While specific biological activities for this compound are not extensively documented, the structural motifs present in the molecule suggest several potential avenues for drug discovery and development.

Potential Therapeutic Areas

-

Metabolic Disorders: Picolinic acid is known to chelate chromium, and chromium picolinate has been investigated for its role in glucose metabolism and insulin sensitivity.[7][8] Derivatives of hydroxypicolinic acid could be explored for similar or enhanced effects in the context of type 2 diabetes and related metabolic syndromes.

-

Oncology: The pyridine ring is a key component of many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could be a starting point for the design of novel inhibitors of protein kinases or other cancer-related targets.

-

Infectious Diseases: Pyridine derivatives have a long history in the development of antimicrobial agents. The compound could be screened for activity against various bacterial and fungal pathogens.

-

Neurodegenerative Diseases: The ability of certain pyridine derivatives to cross the blood-brain barrier and interact with CNS targets makes them interesting candidates for neurological disorders.

Hypothesized Mechanism of Action

Based on the structure, a potential mechanism of action could involve the chelation of metal ions that are crucial for the activity of certain enzymes. For instance, many metalloenzymes play key roles in pathological processes, and their inhibition by a chelating agent like a hydroxypicolinate derivative could be a therapeutic strategy.

A hypothetical signaling pathway that could be modulated by a derivative of this compound, for example, in an inflammatory context, is the NF-κB signaling pathway. Many inflammatory stimuli activate this pathway, leading to the transcription of pro-inflammatory genes. A small molecule could potentially interfere with this pathway at multiple points.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with considerable potential as a scaffold in drug discovery. This technical guide has provided a plausible synthetic route, a framework for its analytical characterization, and an informed perspective on its potential therapeutic applications. The true value of this compound will be unlocked through rigorous experimental validation of its synthesis and a comprehensive evaluation of its biological activities. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and related substituted pyridine derivatives.

References

-

PubMed. Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. [Link]

-

PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain.... [Link]

-

ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... [Link]

-

SpectraBase. Picolinic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ACS Publications. A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation | Organic Process Research & Development. [Link]

-

SpectraBase. Picolinic acid ethyl ester - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

ACS Publications. A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

-

DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]

-

PubChem. 3-Hydroxypyridine. [Link]

-

Unknown. Appendix I. [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

-

ACS Publications. Inorganic Chemistry Ahead of Print. [Link]

-

ResearchGate. (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. [Link]

-

ResearchGate. (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]

-

Journal of the American Chemical Society. The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). [Link]

-

ResearchGate. The Potential Value and Toxicity of Chromium Picolinate as a Nutritional Supplement, Weight Loss Agent and Muscle Development Agent | Request PDF. [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

EurekAlert!. Chromium picolinate shows greater benefits in diabetes care than other forms of chromium. [Link]

-

NCBI Bookshelf. Chromium Picolinate: Prototype Monograph Summary - Dietary Supplements. [Link]

-

Patsnap Synapse. Chromium Picolinate - Drug Targets, Indications, Patents. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

- Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.

-

PubMed Central. Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics?. [Link]

-

PubMed Central. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. [Link]

-

AcrosPharmatech. 5-Hydroxypicolinic acid. [Link]

-

PubMed Central. Chromium Picolinate for the Prevention of Type 2 Diabetes. [Link]

-

PubMed. Enhanced esterification process of 5-hydroxyeicosatetraenoic acid (5-HETE) in PMN from asthmatic patients. [Link]

-

Science.gov. Synthesis and biological activity of 5,11-methylenetetrahydro-5- deazahomofolic acid. [Link]

-

PubMed Central. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats. [Link]

-

Sciencemadness Wiki. Esterification. [Link]

-

MDPI. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

PubMed Central. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. purdue.edu [purdue.edu]

- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. Chromium picolinate shows greater benefits in diabetes care than other forms of chromium | EurekAlert! [eurekalert.org]

- 8. Chromium Picolinate for the Prevention of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-hydroxy-3-methylpicolinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 5-hydroxy-3-methylpicolinate is a substituted pyridine derivative of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a pyridine ring functionalized with hydroxyl, methyl, and methyl ester groups, impart a distinct combination of chemical and physical properties. This guide provides a comprehensive overview of these characteristics, drawing from available data to offer insights for researchers and drug development professionals.

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyridine nitrogen provides a basic center, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and the methyl ester is susceptible to hydrolysis.

Structure and Reactivity

The core of the molecule is a pyridine ring, an aromatic heterocycle. The electron-withdrawing nature of the nitrogen atom in the ring, combined with the substituent effects, governs its reactivity in various chemical transformations. The presence of both an electron-donating hydroxyl group and a weakly electron-donating methyl group, alongside an electron-withdrawing methyl ester, creates a nuanced electronic profile that can be exploited in synthetic strategies.

Diagram: Key Reactive Sites

Caption: Key reactive sites on this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the known physical characteristics of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 168 - 172 °C | |

| Purity | ≥98% (by HPLC) | |

| CAS Number | 104294-98-6 | |

| InChI Key | Not available | |

| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)O)C |

Experimental Protocols

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of a sample of this compound.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the test sample.

-

Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectrophotometry).

-

Column Temperature: 25 °C.

-

-

Data Analysis:

-

Integrate the peak area of the main analyte in the sample chromatogram.

-

Calculate the purity by comparing the peak area to the calibration curve generated from the reference standards.

-

Core Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of Methyl 5-hydroxy-3-methylpicolinate

Foreword

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's structure is the bedrock of innovation. This compound, a substituted pyridine derivative, represents a scaffold of significant interest. The pyridine ring is a privileged structure in medicinal chemistry, and its functionalization with hydroxyl, methyl, and methyl ester groups offers a nuanced platform for therapeutic design. This guide provides a comprehensive exploration of its molecular architecture, from its fundamental properties to the advanced spectroscopic techniques required for its unambiguous confirmation. We will delve into a proposed synthetic strategy, explaining the causal logic behind each step, and contextualize the molecule's structural features within the broader landscape of drug discovery.

This compound (CAS Number: 1211516-93-6) is an aromatic heterocyclic compound.[1][2][3] Its structure is defined by a central pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern is key to its chemical identity and potential biological activity.

-

Picolinate Moiety: The "picolinate" portion of the name indicates a carboxylic acid derivative at the 2-position of the pyridine ring. In this case, it is a methyl ester (-COOCH₃).

-

Substituents: A methyl group (-CH₃) is located at the 3-position, and a hydroxyl group (-OH) is at the 5-position.

The interplay of these groups dictates the molecule's electronic properties, solubility, and potential for intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group is primarily a hydrogen bond acceptor. The "magic methyl" group, a common feature in medicinal chemistry, can significantly influence the molecule's conformation and metabolic stability.[4][5][6]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211516-93-6 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| Appearance | Predicted: Off-white to yellow solid | N/A |

Proposed Synthetic Pathway and Rationale

The proposed synthesis begins with a commercially available substituted pyridine, 2,5-dibromo-3-methylpyridine. This starting material sets the stage for introducing the required functional groups at the correct positions through sequential, directed reactions.

Sources

- 1. This compound | 1211516-93-6 [amp.chemicalbook.com]

- 2. chiralen.com [chiralen.com]

- 3. 1211516-93-6|this compound|BLD Pharm [bldpharm.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Methyl 5-hydroxy-3-methylpicolinate (¹H NMR, ¹³C NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Verification

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent data rests. This compound, a substituted pyridine derivative, presents a unique combination of functional groups—a hydroxyl, a methyl, and a methyl ester on a heterocyclic aromatic scaffold. This arrangement makes it a valuable intermediate for creating complex molecular architectures. Its utility, however, is entirely dependent on our ability to verify its identity and purity with confidence.

This guide eschews a simple data sheet format. Instead, it serves as a comprehensive walkthrough of the analytical reasoning and practical methodology required to characterize this compound. We will delve into the predictive analysis of its spectroscopic signatures across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not just to present data, but to illuminate the process of structural elucidation, providing the causal links between molecular structure and spectral output.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral features.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 1211516-93-6[1][2][3]

The structure contains several key features that will be our guideposts:

-

Aromatic Pyridine Ring: Expect signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching in the IR spectrum.

-

Hydroxyl Group (-OH): A labile proton that will have a distinct, often broad, signal in ¹H NMR and a prominent O-H stretching band in the IR spectrum.

-

Methyl Ester (-COOCH₃): This group will show a characteristic singlet for the methoxy protons in ¹H NMR, a carbonyl signal in ¹³C NMR, and a strong C=O stretch in the IR spectrum.

-

Ring Methyl Group (-CH₃): A second singlet in the ¹H NMR, shifted by the aromatic ring current.

Our analytical workflow is designed to leverage these features for a multi-faceted confirmation of the structure.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both proton (¹H) and carbon-13 (¹³C) spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the chemical environment, number, and connectivity of all hydrogen atoms in the molecule. The choice of solvent is critical; while CDCl₃ is common, the hydroxyl proton may exchange or have a very broad signal. A solvent like DMSO-d₆ is often preferred as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more observable singlet. The addition of a drop of D₂O would cause the hydroxyl proton signal to disappear, providing definitive confirmation of its identity.[4]

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| H-a | ~9.5 - 10.5 | Broad Singlet | 1H | Ar-OH | Phenolic protons in heterocyclic systems are deshielded and often broad. Disappears on D₂O exchange. |

| H-b | ~8.0 - 8.2 | Doublet (d) | 1H | Ar-H (C6) | Protons ortho to the nitrogen in a pyridine ring are significantly deshielded.[5] |

| H-c | ~7.3 - 7.5 | Doublet (d) | 1H | Ar-H (C4) | This proton is meta to the nitrogen and will be upfield relative to H-b. |

| H-d | ~3.8 - 3.9 | Singlet | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. This is a highly reliable and sharp signal.[4] |

| H-e | ~2.3 - 2.5 | Singlet | 3H | Ar-CH₃ | Aromatic methyl groups are typically found in this region. Its position is influenced by the other ring substituents.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum maps the carbon skeleton of the molecule. Since each chemically distinct carbon atom produces a single peak (in a broadband-decoupled spectrum), we expect to see 8 distinct signals for this compound.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~166 - 168 | C =O (Ester) | The carbonyl carbon of an ester is highly deshielded and appears far downfield.[7] |

| ~155 - 158 | C 5-OH | Aromatic carbon attached to an oxygen atom is significantly deshielded. |

| ~148 - 150 | C 2-COOCH₃ | Aromatic carbon attached to both the ring nitrogen and the ester group. |

| ~140 - 142 | C 6-H | Aromatic carbon ortho to the ring nitrogen. |

| ~125 - 128 | C 4-H | Aromatic methine carbon. |

| ~122 - 124 | C 3-CH₃ | Aromatic carbon bearing the methyl group. |

| ~52 - 53 | -COOC H₃ | Methyl ester carbons are consistently found in this region. |

| ~18 - 20 | Ar-C H₃ | Aromatic methyl group carbons appear furthest upfield. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[8] It serves as an excellent complementary technique to NMR.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comparative Insights |

| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad | The broadness is due to hydrogen bonding. This is a hallmark of a hydroxyl group.[9] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium | Characteristic of C-H bonds on the pyridine ring. |

| 2990 - 2850 | C-H Stretch | Aliphatic C-H | Medium | Arises from the methyl groups. |

| ~1725 - 1700 | C=O Stretch | Ester Carbonyl | Strong, Sharp | This is one of the most intense and easily identifiable peaks in the spectrum.[9] |

| ~1600 - 1450 | C=C / C=N Stretch | Aromatic Ring | Medium-Strong | Multiple bands are expected in this region, confirming the presence of the pyridine ring. |

| ~1300 - 1100 | C-O Stretch | Ester C-O | Strong | Corresponds to the stretching of the C-O single bonds in the ester group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (MW = 167.16), we would expect to see a molecular ion peak corresponding to this mass.

Ionization Technique Rationale: Electrospray Ionization (ESI) is an ideal choice for this molecule. It is a "soft" ionization technique that is well-suited for polar, nitrogen-containing compounds, and it will likely produce a strong protonated molecular ion peak [M+H]⁺ at m/z 168.17.

Caption: A plausible ESI-MS fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

| m/z (Predicted) | Ion | Identity / Loss | Rationale |

| 168 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. |

| 153 | [M-CH₃]⁺ | Loss of a methyl radical | Fragmentation of the ring-attached methyl group. |

| 137 | [M+H - CH₃OH]⁺ | Loss of methanol | A common fragmentation pathway for methyl esters, involving the hydroxyl group. |

| 109 | [M+H - CH₃OH - CO]⁺ | Subsequent loss of carbon monoxide | Loss of CO from the resulting ion is a common fragmentation for heterocyclic rings. |

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data is directly tied to the rigor of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

D₂O Exchange (Confirmation): After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the hydroxyl proton signal.

IR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.[8]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrum Acquisition (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage and source temperature to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation analysis (MS/MS), select the precursor ion (m/z 168) and acquire a product ion scan.

Conclusion: A Unified Structural Narrative

The characterization of this compound is a case study in synergistic analytical chemistry. No single technique provides the complete picture. It is the convergence of evidence—the precise proton and carbon environments from NMR, the functional group confirmation from IR, and the molecular weight verification from MS—that builds an unassailable case for the compound's structure. By understanding the predicted spectroscopic data and adhering to rigorous experimental protocols, researchers can proceed with confidence, knowing their foundational molecular starting point is secure.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0325184). Retrieved from [Link]

-

PubChem - NIH. (n.d.). 5-Methyl-picolinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

mzCloud. (2015). Methyl picolinate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... Retrieved from [Link]

-

PubChem - NIH. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

-

Patsnap. (2017). Method for preparing methyl 5-hydroxypentanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

-

PubMed. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

-

PMC - NIH. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. This compound | 1211516-93-6 [amp.chemicalbook.com]

- 2. chiralen.com [chiralen.com]

- 3. 1211516-93-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 6. Pyridine, 3-methyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 5-hydroxy-3-methylpicolinate: Synthesis, Properties, and Potential Applications

Foreword: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs. Within this vast chemical space, substituted picolinates, such as Methyl 5-hydroxy-3-methylpicolinate, represent a class of compounds with significant potential as versatile intermediates and pharmacophores. This technical guide provides a comprehensive overview of this compound, from its plausible synthetic routes and physicochemical characteristics to its potential applications in drug discovery and development. While a singular, seminal publication detailing its initial discovery is not readily apparent in the public domain, its emergence is likely tied to the broader exploration of functionalized pyridine derivatives for bioactive compound synthesis.

Physicochemical Properties

This compound is a polysubstituted pyridine derivative. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 1211516-93-6 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF | Inferred |

| Storage | Recommended to be stored in a cool, dry, and dark place under an inert atmosphere | [3] |

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not extensively reported in readily available literature, a logical and efficient synthetic route can be proposed based on established transformations of related pyridine precursors. The synthesis of substituted picolinates often involves the construction of the pyridine ring followed by functional group manipulations.

A plausible approach would involve the synthesis of a suitably substituted pyridine ring, followed by esterification. One common strategy for synthesizing substituted pyridines is through multi-component reactions or by the modification of pre-existing pyridine rings.

Proposed Synthetic Workflow

A likely synthetic strategy would start from a commercially available or readily synthesized substituted pyridine. A potential multi-step synthesis is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical but are based on standard and reliable organic chemistry transformations.

Step 1: Synthesis of 5-Hydroxy-3-methylpicolinic Acid

-

Oxidation of 3,5-Lutidine: To a solution of 3,5-lutidine in a suitable solvent (e.g., water or pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise at an elevated temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting manganese dioxide is filtered off, and the filtrate is acidified to precipitate the crude 5-methylpicolinic acid.

-

Hydroxylation: The 5-methylpicolinic acid is then subjected to a hydroxylation reaction. This can be a challenging transformation and may require specific directing groups or a multi-step sequence involving, for example, nitration followed by reduction and diazotization. A more direct, albeit potentially lower-yielding, method could involve electrophilic hydroxylation using reagents like trifluoroacetic peroxide.

Step 2: Esterification to this compound

-

Fischer Esterification: The synthesized 5-hydroxy-3-methylpicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl group on the pyridine ring (around 2.2-2.5 ppm).- A singlet for the methyl ester protons (around 3.8-4.0 ppm).- Two distinct aromatic proton signals for the pyridine ring.- A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon (around 15-20 ppm).- A signal for the methyl ester carbon (around 50-55 ppm).- Signals for the aromatic carbons of the pyridine ring, with the carbon bearing the hydroxyl group shifted downfield.- A signal for the carbonyl carbon of the ester (around 165-175 ppm). |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹).- A strong absorption band for the C=O stretch of the ester (around 1700-1730 cm⁻¹).- C-H stretching and bending vibrations for the methyl and aromatic groups.- C-O stretching vibrations for the ester and hydroxyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).- Fragmentation patterns consistent with the loss of the methoxy group, the entire ester group, and other characteristic fragments of the pyridine ring. |

Role in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several potential applications in medicinal chemistry. The substituted picolinate core is a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

As a Synthetic Intermediate

The hydroxyl and ester functional groups of this compound offer multiple points for further chemical modification.

Caption: Potential synthetic utility of this compound in drug discovery.

-

Etherification/Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into a variety of ethers or esters. This allows for the introduction of different substituents to probe structure-activity relationships (SAR) and to modulate physicochemical properties such as lipophilicity and metabolic stability.

-

Amidation of the Ester Group: The methyl ester can be converted to a wide range of amides by reacting it with various amines. This is a common strategy to introduce diversity and to form key interactions with biological targets.

-

Reduction of the Ester Group: The ester can be reduced to a primary alcohol, providing another point for further functionalization.

Potential Biological Activities

The pyridine ring is a well-known pharmacophore that can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological targets. The hydroxyl and methyl substituents can also influence the binding affinity and selectivity of the molecule. Based on the structures of known bioactive pyridine derivatives, molecules derived from this compound could potentially exhibit a range of biological activities, including but not limited to:

-

Enzyme Inhibition: Many enzyme inhibitors contain substituted pyridine rings that can interact with the active site of enzymes.

-

Receptor Modulation: The pyridine scaffold is present in many ligands for G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial or Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.

Conclusion

This compound, while not a compound with a widely celebrated history of discovery, stands as a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward, albeit not explicitly documented, synthesis from common starting materials, combined with its multiple points for chemical elaboration, makes it an attractive scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this technical guide, based on established chemical principles and data from related compounds, offer a solid foundation for researchers and drug development professionals to explore the potential of this and similar substituted picolinates in the quest for new and effective therapeutic agents. The future discovery of its specific biological activities will ultimately define its place in the landscape of medicinal chemistry.

References

-

ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

European Journal of Chemistry. Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives. [Link]

-

RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-3-methylpicolinate

Foreword

Methyl 5-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a hydroxyl group, a methyl group, and a methyl ester on a pyridine scaffold makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic routes to this target molecule, offering a blend of theoretical retrosynthetic analysis and practical, field-proven protocols. The content herein is tailored for researchers, medicinal chemists, and process development scientists, aiming to provide not just procedural steps, but a deep understanding of the causality behind the synthetic choices.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The core pyridine ring can either be constructed from acyclic precursors or, more commonly, functionalized from an existing, appropriately substituted pyridine.

The primary disconnections for our target molecule focus on the installation of the ester and hydroxyl functionalities. This leads to two main strategic approaches:

-

Strategy A: Late-Stage Functional Group Interconversion. This strategy relies on a commercially available or readily synthesized picolinate ester precursor, where a substituent at the C-5 position is converted into the desired hydroxyl group. This is often the most direct route.

-

Strategy B: Ring Synthesis and Final Elaboration. This approach involves constructing the substituted pyridine ring from acyclic components, or starting with a more basic pyridine derivative and building up the required functionality. This can be more complex but offers flexibility.

This guide will focus on the most practical and well-documented pathways derived from Strategy A, which offer higher efficiency and accessibility of starting materials.

Key Synthetic Pathways and Precursor Selection

Two of the most viable and strategically sound approaches for the synthesis of this compound involve functional group interconversion from either an amino or a bromo precursor. A third promising route begins with a nitrile precursor.

Pathway I: Diazotization of Methyl 5-amino-3-methylpicolinate

This classical route leverages the well-established Sandmeyer-type reaction chemistry. The amino group serves as a versatile handle that can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon hydrolysis.

Causality of Experimental Choices:

-

Precursor: Methyl 5-amino-3-methylpicolinate is a logical precursor due to the reliability of converting an aromatic amine to a hydroxyl group.

-

Diazotization: The reaction is performed in a strong acidic medium (like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the intermediate diazonium salt. Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂), is the diazotizing agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Hydrolysis: The subsequent hydrolysis of the diazonium salt is typically achieved by heating the aqueous solution. The diazonium group is replaced by a hydroxyl group from the water solvent.

Workflow Diagram for Pathway I

A schematic of the synthesis via diazotization.

Pathway II: Hydroxylation of Methyl 5-bromo-3-methylpicolinate

This pathway utilizes a halogenated precursor, which is often commercially available. The bromo group can be substituted with a hydroxyl group through a metal-catalyzed coupling reaction, most commonly using copper or palladium catalysts.

Causality of Experimental Choices:

-

Precursor: Methyl 5-bromo-3-methylpicolinate is an excellent starting point as the carbon-bromine bond is susceptible to cleavage and formation of a new carbon-oxygen bond under the right catalytic conditions.

-

Catalysis: Copper-catalyzed reactions (often referred to as Ullmann-type reactions) are a classic choice for this transformation. A copper(I) source, such as CuI or Cu₂O, is typically used in the presence of a base and often a ligand to facilitate the reaction. Palladium-catalyzed Buchwald-Hartwig amination chemistry can also be adapted for C-O bond formation, though it is more commonly used for C-N bonds.

-

Base and Solvent: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to act as the nucleophile. A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is often used to achieve the necessary reaction temperatures.

Workflow Diagram for Pathway II

A schematic of the synthesis via metal-catalyzed hydroxylation.

Pathway III: From a Nitrile Precursor

This route involves starting with a nitrile, which is then hydrolyzed to a carboxylic acid and subsequently esterified. This is a robust and common transformation in organic synthesis.

Causality of Experimental Choices:

-

Precursor: 5-hydroxy-3-methylpicolinonitrile would be the ideal starting material. If not available, it could potentially be synthesized from other precursors.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[1][2] Heating with an aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH) is required.[1][2] Basic hydrolysis initially forms the carboxylate salt, which must be neutralized with acid in a separate workup step to yield the carboxylic acid.[2]

-

Esterification: The resulting 5-hydroxy-3-methylpicolinic acid can be converted to the methyl ester via Fischer esterification.[3][4][5][6][7] This is an acid-catalyzed reaction, typically using a strong acid like sulfuric acid in methanol, which also serves as the solvent.[4][5][6][7] The reaction is driven to completion by using a large excess of methanol.[4][5]

Workflow Diagram for Pathway III

A schematic of the synthesis from a nitrile precursor.

Comparative Analysis of Synthetic Routes

| Route | Precursor | Key Transformation(s) | Advantages | Potential Challenges |

| Pathway I | Methyl 5-amino-3-methylpicolinate | Diazotization, Hydrolysis | Well-established chemistry, often high-yielding. | Diazonium salts are unstable and potentially explosive; requires careful temperature control. |

| Pathway II | Methyl 5-bromo-3-methylpicolinate | Metal-Catalyzed Hydroxylation | Direct conversion, good functional group tolerance. | Requires sourcing appropriate metal catalysts and ligands; reaction optimization may be needed. |

| Pathway III | 5-hydroxy-3-methylpicolinonitrile | Nitrile Hydrolysis, Esterification | Utilizes robust and reliable reactions. | Availability of the starting nitrile may be limited; two distinct reaction steps required. |

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on laboratory conditions and substrate specifics. All procedures must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis via Diazotization (Pathway I)

Step 1: Diazotization and Hydrolysis

-

Dissolution: Dissolve Methyl 5-amino-3-methylpicolinate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice-water bath.

-

Formation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold solution of the amine. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.[8]

-

Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly and carefully heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the solution carefully with a base such as sodium bicarbonate until the pH is approximately 7. The product may precipitate out.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Synthesis via Fischer Esterification (Component of Pathway III)

This protocol details the final step of Pathway III, assuming the precursor acid is available.

-

Reaction Setup: To a solution of 5-hydroxy-3-methylpicolinic acid (1.0 eq) in anhydrous methanol (used in large excess, acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).[7]

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[7] Carefully add the residue to a beaker of ice water and neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution stops and the pH is neutral.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash column chromatography.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the aromatic protons, the methyl group, and the methyl ester.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH stretch), the ester carbonyl (C=O stretch), and the aromatic C-H bonds.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several reliable synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, scalability requirements, and the desired purity of the final product. The diazotization of the corresponding 5-amino picolinate and the metal-catalyzed hydroxylation of the 5-bromo picolinate represent the most direct and efficient strategies. Future work may focus on developing greener and more atom-economical catalytic systems for these transformations, further enhancing the accessibility of this important synthetic building block for the pharmaceutical industry.

References

- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google P

- Fischer Esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: Not available)

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

-

Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. (URL: [Link])

- Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: Not available)

-

Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing). (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. (URL: [Link])

-

6 - Organic Syntheses Procedure. (URL: [Link])

-

Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity - PMC - NIH. (URL: [Link])

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

-

Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF - ResearchGate. (URL: [Link])

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

- COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals. (URL: Not available)

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])

-

Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands - American Chemical Society - ACS Figshare. (URL: [Link])

- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. (URL: Not available)

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Physicochemical characteristics of Methyl 5-hydroxy-3-methylpicolinate

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 5-hydroxy-3-methylpicolinate

Foreword

As a key heterocyclic scaffold, the pyridine ring is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives serve as versatile building blocks for creating novel compounds with tailored biological activities and material properties. This compound (CAS No. 1211516-93-6) is one such derivative, incorporating three critical functional groups onto the pyridine core: a hydroxyl group, a methyl group, and a methyl ester. This strategic combination offers multiple avenues for molecular modification and interaction, making it a compound of significant interest for researchers, scientists, and drug development professionals. The methyl group can modulate physicochemical and pharmacokinetic properties, while the hydroxyl and ester moieties provide key hydrogen bonding capabilities and reactive handles for further synthesis.[2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical characteristics of this compound. We move beyond a simple recitation of data, explaining the causality behind experimental choices and the implications of each property for practical research and development. The protocols described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic properties. These data serve as the benchmark against which all subsequent experimental results are compared.

The structure of this compound features a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a methyl group, and at the 5-position with a hydroxyl group.

| Property | Value | Source |

| CAS Number | 1211516-93-6 | [4][5] |

| Molecular Formula | C₈H₉NO₃ | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

| Predicted pKa | 8.41 ± 0.10 (for the hydroxyl group) | [4] |

| Physical Form | Solid (inferred from related compounds) | [6] |

| Storage Conditions | 2-8°C, in a dry, inert atmosphere | [4][5][7] |

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of a compound.[8] A combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. It provides definitive proof of the carbon skeleton, the substitution pattern on the pyridine ring, and the presence of all functional groups by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns.

While experimental spectra for this specific molecule are not widely published, a predicted spectrum can be derived from its structural analogues and fundamental principles.[8]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Ar-H (C6-H) | ~8.1-8.3 | ~145-150 | Proton adjacent to the electron-withdrawing pyridine nitrogen. |

| Ar-H (C4-H) | ~7.2-7.4 | ~125-130 | Aromatic proton influenced by adjacent substituents. |

| -OH | ~5.0-6.0 (broad singlet) | N/A | Phenolic proton, chemical shift is concentration and solvent dependent. |

| -COOCH₃ | ~3.9-4.0 | ~52-54 | Methyl ester protons, singlet. |

| Ar-CH₃ | ~2.3-2.5 | ~18-22 | Aromatic methyl protons, singlet. |

| C=O (Ester) | N/A | ~165-168 | Carbonyl carbon of the ester group. |

| Ar-C (C2, C3, C5) | N/A | ~158-162 (C2), ~130-135 (C3), ~150-155 (C5) | Quaternary aromatic carbons attached to substituents. |

Experimental Protocol: Standard NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[9] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bond vibrations (stretching, bending). This technique provides direct evidence for the hydroxyl, carbonyl, and aromatic moieties within the molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2950-3100 | C-H stretch | Aromatic & Methyl C-H |

| 1710-1730 (strong) | C=O stretch | Ester Carbonyl |

| 1550-1600 | C=C & C=N stretch | Pyridine Ring |

| 1200-1300 | C-O stretch | Ester & Phenol |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence, while the fragmentation data can further corroborate the proposed structure.

Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

-

Molecular Ion Peak ([M+H]⁺): m/z 168.0655 (Calculated for C₈H₁₀NO₃⁺)

-

Key Fragmentation Pathways:

-

Loss of methanol (-CH₃OH) from the ester, yielding an acylium ion.

-

Loss of the methoxy radical (•OCH₃) from the ester.

-

Cleavage of the entire ester group (-COOCH₃).

-

Experimental Protocol: Direct Infusion ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Load the solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

-

Ionization: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) into the ESI source. Apply appropriate voltages to generate gas-phase ions.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. If needed, perform tandem MS (MS/MS) on the parent ion to elicit characteristic fragment ions for structural confirmation.

Section 3: Physicochemical Properties in Pharmaceutical Context

For drug development professionals, properties like acidity, lipophilicity, and solubility are paramount as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

Causality: The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. It governs the charge state of a molecule at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets. This compound has two primary ionizable centers: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The predicted pKa of ~8.41 likely corresponds to the deprotonation of the hydroxyl group.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, followed by titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the hydroxyl group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization event.

Lipophilicity (LogP)

Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. This property is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The structure of this compound contains both polar (hydroxyl, ester, pyridine nitrogen) and nonpolar (methyl, aromatic ring) features, resulting in a balanced lipophilicity.

Aqueous Solubility

Causality: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. The solubility of this compound is expected to be highly pH-dependent due to its ionizable groups. It will likely exhibit higher solubility at low pH (due to protonation of the pyridine nitrogen) and high pH (due to deprotonation of the hydroxyl group), with a minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the samples to remove the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC with UV detection.

-

Result: The measured concentration represents the equilibrium solubility at that specific pH.

Section 4: Stability and Purity Assessment

Thermal Stability

Causality: Evaluating thermal stability is crucial for determining appropriate storage conditions, handling procedures, and compatibility with manufacturing processes that may involve heat (e.g., drying, milling). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperature and melting point.

Experimental Protocol: TGA/DSC Analysis

-

Sample Loading: Place a small, accurately weighed amount of the sample (3-5 mg) into a TGA or DSC pan.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25°C to 400°C).

-

Data Acquisition: TGA records the mass loss as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of the sample, revealing thermal events like melting (endotherm) or decomposition (exotherm).

Chemical Purity and Analysis

Causality: High chemical purity is a non-negotiable requirement in research and drug development to ensure that observed biological or material effects are attributable solely to the compound of interest. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying the purity of non-volatile organic compounds.

Potential impurities could arise from the synthesis, such as unreacted starting materials or side products (e.g., O-methylation of the hydroxyl group).[10] A well-developed HPLC method can separate and quantify these impurities, typically aiming for a purity level of >98% for advanced research applications.

Section 5: Conclusion and Future Directions

This compound is a well-defined chemical entity with a rich set of physicochemical characteristics that make it an attractive scaffold for scientific exploration. Its spectroscopic profile is predictable and allows for straightforward structural confirmation. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (pyridine N, ester C=O), combined with tunable solubility and moderate lipophilicity, provides a solid foundation for its use in drug discovery. The hydroxyl and ester groups serve as convenient handles for synthetic elaboration, enabling the creation of libraries of analogues for structure-activity relationship (SAR) studies. Future work should focus on obtaining robust experimental data for properties such as LogP and solubility to validate the theoretical predictions and further guide its application in the development of new therapeutics and functional materials.

References

-

Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem. [Link]

-

5-Methyl-picolinate | C7H6NO2- | CID 20095419 - PubChem. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154) - NP-MRD. [Link]

-

methyl (3R)-5-hydroxy-3-methylpentanoate | C7H14O3 | CID 10558755 - PubChem. [Link]

-

5-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 13597991 - PubChem. [Link]

-

[Application of methyl in drug design] - PubMed. [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

propyl (3R)-5-hydroxy-3-methylpentanoate | C9H18O3 | CID 52912886 - PubChem. [Link]

-

Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... - ResearchGate. [Link]

-

Methyl picolinate - mzCloud. [Link]

-

Pyridine, 3-methyl- - NIST WebBook. [Link]

-

¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown. [Link]

-

Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. [Link]

-

Methyl 5-hydroxypicolinate, CAS No. 30766-12-2 - iChemical. [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]